molecular formula C22H22N4O5 B14097946 1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14097946
M. Wt: 422.4 g/mol
InChI Key: GRHUFZZLEHXSSL-UHFFFAOYSA-N
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Description

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. The starting materials often include 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions to form the oxadiazole ring. This intermediate is then coupled with a quinazoline derivative under specific reaction conditions, such as the use of catalysts and solvents, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process .

Chemical Reactions Analysis

Types of Reactions

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound can modulate these pathways, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-17(15)26(22(25)28)13-19-23-20(24-31-19)16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3

InChI Key

GRHUFZZLEHXSSL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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